Clarithromycin (9E)-O-Methyloxime
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Clarithromycin (9E)-O-Methyloxime involves selective O-methylation processes. Watanabe et al. (1993) and Watanabe et al. (1990) detailed the regioselective methylation at the C-6 hydroxyl group of erythromycin A oxime derivatives, achieving a high selectivity necessary for clarithromycin synthesis. This method emphasizes the importance of using a 9-O-substituted erythromycin A 9-oxime as a substrate and highlights the critical role of solvent choice in the methylation process. Similarly, a study by Brunet et al. (2007) introduced an efficient method for preparing clarithromycin through highly regioselective O-methylation at the C(6)-OH of novel derivative 9-pyrimidyloxime erythromycin A, further refining the synthesis process for better yield and purity (Watanabe et al., 1993) (Watanabe et al., 1990) (Brunet et al., 2007).
Molecular Structure Analysis
The molecular structure of Clarithromycin (9E)-O-Methyloxime has been analyzed through various spectroscopic techniques to ensure the accuracy of the synthesis and to understand its structural characteristics. The structural identification by methods such as NMR and HPLC analysis provides insights into the compound's molecular framework and its chemical behavior under different conditions. Studies such as those by Yao Guo-wei (2012) and Duran et al. (2002) have contributed significantly to the understanding of the molecular structure and the effects of different synthesis pathways on the final product's structure (Yao Guo-wei, 2012) (Duran et al., 2002).
Chemical Reactions and Properties
The chemical reactions and properties of Clarithromycin (9E)-O-Methyloxime have been explored to understand its reactivity and potential modifications. Studies have shown that specific conditions, catalysts, and reaction environments can significantly affect the methylation process and the formation of desired products. For example, the work by Allevi et al. (1999) and Lapa et al. (2017) discusses various synthetic pathways and chemical modifications to optimize the synthesis and enhance the compound's antibacterial properties, offering valuable insights into its chemical behavior (Allevi et al., 1999) (Lapa et al., 2017).
Physical Properties Analysis
The physical properties of Clarithromycin (9E)-O-Methyloxime, such as solubility, melting point, and stability, are crucial for its formulation and application. The solvent effect on its synthesis and the molecular dynamics study by Duran et al. (2004) provide essential information on how different solvents can influence the synthesis yield and the physical characteristics of the product. Understanding these properties is vital for optimizing production and ensuring the compound's efficacy as an antibiotic (Duran et al., 2004).
Chemical Properties Analysis
The chemical properties of Clarithromycin (9E)-O-Methyloxime, including its reactivity, stability under various conditions, and interactions with other substances, are fundamental for its effective use. Research focusing on its chemical modification and interaction with bacterial targets has led to the development of derivatives with enhanced antibacterial activity. The studies by Qin et al. (2018) and Tanikawa and Kashimura (2010) highlight the compound's chemical versatility and its potential for further modification to create more effective antibiotic agents (Qin et al., 2018) (Tanikawa & Kashimura, 2010).
Applications De Recherche Scientifique
Modification of Antibiotic Properties
- Synthetic Transformations for Antimicrobial Activities : A study elaborated on synthetic pathways to link clarithromycin with benzoxaboroles, aiming at enhancing its antimicrobial activities. The substitution at the C-9 position of clarithromycin showed increased activity against certain bacterial strains, indicating a potential pathway for developing more effective antibiotics against resistant bacteria (Lapa et al., 2017).
Impact on Cellular Processes
- Inhibition of Matrix Metalloproteinases in Cardiac Transplantation : Clarithromycin was found to attenuate acute and chronic rejection in murine cardiac transplantation through the suppression of matrix metalloproteinases (MMPs), highlighting its potential beyond antimicrobial action to affect cellular remodeling and inflammation processes (Ogawa et al., 2008).
Drug Synthesis and Bioavailability
Solvent Effects on Synthesis : Research on the synthesis of clarithromycin emphasized the effect of solvents on its methylation process, a critical step for its bioactivity. This study provided insights into optimizing synthesis methods for better yield and efficacy (Duran et al., 2004).
Bioavailability Studies : Solid dispersions of clarithromycin with urea, prepared through various methods, showed improved drug dissolution rate and bioavailability. This suggests that clarithromycin's effectiveness can be enhanced through pharmaceutical formulations, potentially leading to more effective treatments (Mohammadi et al., 2014).
Novel Applications and Mechanisms
Anticancer Potential : Clarithromycin has been explored for its anticancer properties, with studies suggesting mechanisms such as autophagy inhibition and anti-angiogenesis, indicating a broad spectrum of potential therapeutic applications beyond its antimicrobial use (Van Nuffel et al., 2015).
Enhancement of Anaerobic Fermentation : The impact of clarithromycin on volatile fatty acids production during waste activated sludge anaerobic fermentation was investigated, revealing its potential to facilitate waste treatment processes by enhancing fermentation efficiency (Huang et al., 2019).
Safety And Hazards
Orientations Futures
Clarithromycin is used to treat many different types of bacterial infections affecting the skin and respiratory system . Clarithromycin is also used together with other medicines to treat stomach ulcers caused by Helicobacter pylori . There is some evidence for a short-term association for first myocardial infarction but none for a long-term association for any outcome .
Propriétés
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72N2O13/c1-16-27-39(10,46)32(43)22(4)29(40-49-15)20(2)18-38(9,48-14)34(54-36-30(42)26(41(11)12)17-21(3)50-36)23(5)31(24(6)35(45)52-27)53-28-19-37(8,47-13)33(44)25(7)51-28/h20-28,30-34,36,42-44,46H,16-19H2,1-15H3/b40-29+/t20-,21-,22+,23+,24-,25+,26+,27-,28+,30-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXVFUGKJGEBBE-HQQTWTRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747349 | |
Record name | PUBCHEM_71314812 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
777.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clarithromycin (9E)-O-Methyloxime | |
CAS RN |
127182-44-9 | |
Record name | PUBCHEM_71314812 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.